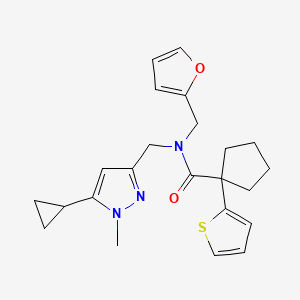

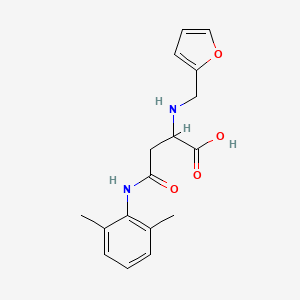

![molecular formula C24H20N2S B2792489 (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole CAS No. 392290-54-9](/img/structure/B2792489.png)

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, also known as PCBM, is a widely used organic semiconductor material in the field of organic electronics. PCBM is a derivative of fullerene, a carbon molecule that has a unique spherical shape and is known for its excellent electronic properties. PCBM has been extensively studied due to its promising applications in areas such as photovoltaic devices, organic light-emitting diodes, and field-effect transistors.

Wissenschaftliche Forschungsanwendungen

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been extensively studied for its applications in organic electronics. In the field of photovoltaic devices, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is commonly used as an electron acceptor material in bulk heterojunction solar cells. The addition of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole to the active layer of the solar cell enhances the efficiency of charge separation and transport, leading to improved device performance. (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has also been used in organic light-emitting diodes as a hole-blocking layer, which improves the device's efficiency and stability. In addition, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been used as an active material in field-effect transistors, which are used in electronic circuits.

Wirkmechanismus

The mechanism of action of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in organic electronics is based on its electron-accepting properties. When (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is added to the active layer of a photovoltaic device, it acts as an electron acceptor, which facilitates the separation of photo-generated charges. In organic light-emitting diodes, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole acts as a hole-blocking layer, preventing the recombination of electrons and holes. In field-effect transistors, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole acts as the active material, which controls the flow of electrons through the device.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. However, some studies have reported that (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole may have toxic effects on cells and tissues. In one study, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole was shown to induce cell death in human liver cells. In another study, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole was found to induce oxidative stress in zebrafish embryos. Further research is needed to fully understand the potential health effects of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has several advantages in lab experiments. It is easy to synthesize and purify, and it has excellent solubility in common organic solvents. (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is also stable under ambient conditions, which makes it easy to handle and store. However, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has some limitations in lab experiments. It is a relatively expensive material, which may limit its use in large-scale experiments. In addition, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has a low absorption coefficient in the visible region, which may limit its use in some applications.

Zukünftige Richtungen

There are several future directions for the study of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in organic electronics. For example, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been recently used in perovskite solar cells to improve their efficiency and stability. Finally, there is a need for more research on the potential health effects of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, especially in the context of its use in consumer products.

Synthesemethoden

The synthesis of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a complex process that involves several steps. The most commonly used method involves the reaction of C60 fullerene with 2-(2-bromoethenyl) benzo[d]thiazole in the presence of a palladium catalyst. The resulting product is then treated with propyl magnesium bromide to obtain (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. Other methods, such as the use of Grignard reagents and Stille coupling reaction, have also been reported.

Eigenschaften

IUPAC Name |

2-[(E)-2-(9-propylcarbazol-2-yl)ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2S/c1-2-15-26-21-9-5-3-7-18(21)19-13-11-17(16-22(19)26)12-14-24-25-20-8-4-6-10-23(20)27-24/h3-14,16H,2,15H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEGSVOUILDYPG-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

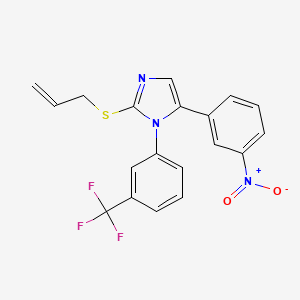

![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)

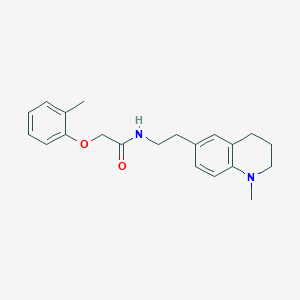

![2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2792410.png)

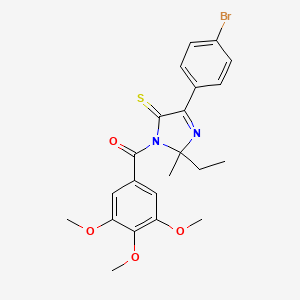

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)

![9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B2792419.png)

![2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2792429.png)